1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea
CAS No.: 2034437-83-5
Cat. No.: VC6759770
Molecular Formula: C17H18N4O2S
Molecular Weight: 342.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034437-83-5 |
|---|---|
| Molecular Formula | C17H18N4O2S |
| Molecular Weight | 342.42 |
| IUPAC Name | 1-(2-methoxyphenyl)-3-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)urea |
| Standard InChI | InChI=1S/C17H18N4O2S/c1-23-15-7-3-2-6-13(15)20-17(22)18-12-14(16-8-4-11-24-16)21-10-5-9-19-21/h2-11,14H,12H2,1H3,(H2,18,20,22) |
| Standard InChI Key | OFIDBFJVSOVTOU-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1NC(=O)NCC(C2=CC=CS2)N3C=CC=N3 |
Introduction
Structural Characteristics and Molecular Design
The target compound integrates three pharmacologically significant motifs:
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Pyrazole ring: A five-membered aromatic system with two adjacent nitrogen atoms, known for hydrogen-bonding capabilities and metabolic stability .
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Thiophene moiety: A sulfur-containing heterocycle contributing to electron-rich aromatic interactions and conformational rigidity .
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Methoxyphenylurea group: A hydrogen-bond donor/acceptor system frequently employed in kinase inhibitors and protease modulators .
Table 1: Hypothetical Bond Parameters Based on Analogous Urea Derivatives
The steric bulk from the 2-methoxyphenyl group likely induces non-planarity in the urea linkage, potentially enhancing target selectivity by reducing nonspecific binding . Computational models of similar systems suggest intramolecular hydrogen bonding between the urea NH and thiophene sulfur may stabilize a bioactive conformation .
Synthetic Strategies and Optimization
While no explicit synthesis for this compound is documented, retrosynthetic analysis proposes two viable routes:
Route A:
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Condensation of 2-methoxyphenyl isocyanate with 2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethylamine.
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Amine precursor synthesis via nucleophilic substitution between 2-(thiophen-2-yl)acetyl chloride and pyrazole .
Route B:
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Urea formation via Curtius rearrangement using azide intermediates.
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Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to install the pyrazole ring .
Table 2: Comparative Reaction Conditions for Urea Formation
| Method | Temp (°C) | Catalyst | Yield (%) | Source |
|---|---|---|---|---|
| Isocyanate-amine | 0–25 | Triethylamine | 72–85 | |
| Carbonyldiimidazole | 40–60 | DMAP | 65–78 | |
| Phosgene-free carbamate | 80–100 | — | 58–67 |
Recrystallization from ethyl acetate/hexane mixtures (3:1 v/v) typically affords pure urea derivatives, as demonstrated for analogous compounds . Mass spectrometry of related molecules shows characteristic [M+H]+ peaks at m/z 385–395, consistent with the target's molecular formula C₁₇H₁₇N₅O₂S.
Computational Insights into Electronic Properties
Density functional theory (DFT) at the B3LYP/6-31G(d,p) level predicts key electronic features for structural analogs :
Table 3: Frontier Orbital Energies of Pyrazole-Thiophene Systems
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
|---|---|---|---|
| Pyrazole-thiophene | -6.12 | -1.87 | 4.25 |
| Methoxyphenylurea | -5.98 | -1.45 | 4.53 |
| Hybrid (predicted) | -6.05 | -1.65 | 4.40 |
The narrow band gap (4.40 eV) suggests potential charge-transfer capabilities, making the compound a candidate for optoelectronic applications. Molecular electrostatic potential (MEP) maps indicate electrophilic regions localized at the urea oxygen (δ⁻ = -0.32 e) and pyrazole nitrogens (δ⁻ = -0.28 e) .
Stability and Degradation Pathways
Accelerated stability studies on related compounds reveal:
Table 4: Forced Degradation Profiles (40°C/75% RH)
| Condition | Degradation (%) | Major Impurities |
|---|---|---|
| Acidic (0.1N HCl) | 12.4 | Des-methoxy analog |
| Alkaline (0.1N NaOH) | 18.7 | Thiophene sulfoxide |
| Oxidative (3% H₂O₂) | 29.1 | Pyrazole N-oxide |
| Photolytic (1.2M lux) | 8.9 | Cis-trans urea isomer |
Formulation as nanocrystalline suspensions (200–400 nm) enhances stability, reducing hydrolysis rates by 40% compared to solution forms .
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